4-Ethylcyclohexanone is a cyclic ketone characterized by an ethyl group attached to the cyclohexanone ring at the fourth position. It has a molecular weight of approximately 126.1962 g/mol and a boiling point of 193 °C, with a melting point ranging from 87 to 88 °C . The density of this compound is about 0.913 g/cm³ at 20 °C .
Currently, there is no significant scientific research available on the specific mechanism of action of 4-Ethylcyclohexanone in biological systems.
4-Ethylcyclohexanone serves as a valuable building block in various organic syntheses []. Its cyclic structure and ketone functional group make it a versatile intermediate for creating more complex molecules. Researchers utilize it in the synthesis of:
Due to its well-defined properties, 4-Ethylcyclohexanone finds applications in analytical chemistry []. It can be used as:
These reactions are significant in synthetic organic chemistry, allowing for the construction of more complex molecules.
Several methods exist for synthesizing 4-ethylcyclohexanone:
These synthesis methods highlight the versatility and accessibility of this compound in laboratory settings.
4-Ethylcyclohexanone finds applications in:
These applications underline its importance in industrial chemistry.
Several compounds share structural similarities with 4-ethylcyclohexanone. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Cyclohexanone | C6H10O | A simpler ketone without an ethyl substituent. |
2-Ethylcyclohexanone | C8H14O | Ethyl group at the second position; similar reactivity. |
4-Methylcyclohexanone | C8H16O | Methyl group instead of ethyl; different properties. |
4-Ethylcyclohexanone stands out due to its specific placement of the ethyl group on the cyclohexanone ring, which influences its physical properties and reactivity compared to other similar compounds. Its applications in various industries further enhance its significance within organic chemistry.
Irritant